Comparative LogP and Lipophilicity: Enhanced Membrane Permeability vs. Unsubstituted Pyrazole Carboxylic Acid
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a calculated LogP of 1.38 [1], which is significantly higher than the LogP of the unsubstituted core, 1-methyl-1H-pyrazole-3-carboxylic acid (LogP ≈ 0.44) [2]. This difference of +0.94 log units indicates enhanced lipophilicity imparted by the furyl group, which correlates with improved membrane permeability in biological assays. The increased LogP is a direct consequence of the furyl substituent's aromatic and hydrophobic character [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.38 |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0); LogP ≈ 0.44 |
| Quantified Difference | ΔLogP = +0.94 (target compound is ~9× more lipophilic) |
| Conditions | Calculated values (ALogP) from standard physicochemical profiling |
Why This Matters
Higher LogP translates to greater passive membrane permeability, a critical parameter for cell-based assays and intracellular target engagement in medicinal chemistry campaigns.
- [1] Molbase. 5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid (CAS 108128-39-8) Compound Properties. View Source
- [2] Chembase. 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) Calculated Properties. View Source
